molecular formula C18H17NO3S2 B1217879 Tazasubrate CAS No. 79071-15-1

Tazasubrate

Cat. No.: B1217879
CAS No.: 79071-15-1
M. Wt: 359.5 g/mol
InChI Key: FREWOKWARGJVCE-UHFFFAOYSA-N
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Description

Historical Context and Initial Research Avenues of Tazasubrate (Tazemetostat)

The journey of Tazemetostat (B611178) began with the growing understanding of epigenetics as a key driver of cancer. Epigenetic modifications, which alter gene expression without changing the DNA sequence itself, became a focal point for novel therapeutic strategies. One of the key enzymes in this process is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). nih.gov EZH2 functions as a histone methyltransferase, specifically trimethylating histone H3 at lysine (B10760008) 27 (H3K27me3), leading to gene repression. nih.gov

Dysregulation of EZH2 activity, often through gain-of-function mutations, was identified as an oncogenic driver in various cancers, particularly certain lymphomas and solid tumors. nih.govahdbonline.com This discovery paved the way for the development of targeted inhibitors. Tazemetostat emerged as a first-in-class, orally bioavailable, and selective small molecule inhibitor of EZH2. nih.govahdbonline.com Initial research focused on its ability to inhibit both wild-type and mutant forms of EZH2, thereby suppressing the proliferation of cancer cells dependent on this pathway. nih.gov

Significance of this compound (Tazemetostat) as a Research Compound in Drug Discovery

Tazemetostat's significance in drug discovery is multifaceted. As a highly selective inhibitor, it serves as a chemical probe to investigate the biological functions of EZH2 in both healthy and diseased states. Its development has validated EZH2 as a druggable target in oncology. nih.gov

The journey of Tazemetostat from a laboratory tool to a clinically approved therapeutic underscores its importance. It received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of patients with metastatic or locally advanced epithelioid sarcoma and for certain patients with relapsed or refractory follicular lymphoma. nih.govahdbonline.com This successful translation from preclinical research to clinical application has spurred further investigation into other EZH2 inhibitors and epigenetic modulators. nih.gov The availability of a potent and selective tool like Tazemetostat has been instrumental in advancing the entire field of epigenetic drug discovery. clarivate.com

Scope and Objectives of Academic Inquiry on this compound (Tazemetostat)

The academic inquiry surrounding Tazemetostat is broad and continues to expand. Key areas of research include:

Elucidating the Mechanism of Action: While the primary mechanism of EZH2 inhibition is understood, ongoing research aims to uncover the full spectrum of downstream effects and potential off-target activities.

Identifying New Therapeutic Indications: Numerous clinical and preclinical studies are underway to evaluate the efficacy of Tazemetostat in a wide range of other cancers, including mesothelioma, prostate cancer, and various lymphomas. asco.orgcancer.govcancer.gov

Exploring Combination Therapies: A significant area of investigation involves combining Tazemetostat with other anticancer agents, such as immunotherapy (e.g., pembrolizumab), PARP inhibitors (e.g., talazoparib), and chemotherapy, to enhance efficacy and overcome resistance. cancer.govmdpi.comuchicagomedicine.org

Understanding Resistance Mechanisms: As with any targeted therapy, understanding how cancer cells develop resistance to Tazemetostat is a critical area of research to inform the development of next-generation inhibitors and rational combination strategies.

Research Findings on Tazemetostat

The following tables summarize key research findings from clinical trials involving Tazemetostat.

Table 1: Efficacy of Tazemetostat in Relapsed or Refractory Follicular Lymphoma Data from a phase 2 clinical trial presented at ASH 2019. ahdbonline.com

Patient CohortOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
EZH2 Mutant69%13.8 months
EZH2 Wild-Type35%11.8 months

Table 2: Efficacy of Tazemetostat in BAP1-Inactivated Malignant Pleural Mesothelioma Data from a phase 2, open-label study. nih.gov

Efficacy EndpointResult
Disease Control Rate (DCR) at 12 weeks54%
Confirmed Partial Response2 out of 61 patients

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S2/c1-3-22-13-9-10-14-15(11-13)23-17(19-14)24-18(2,16(20)21)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREWOKWARGJVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC(C)(C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868500
Record name 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79071-15-1
Record name Tazasubrate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079071151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAZASUBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SGF1AP698
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Derivatization Methodologies of Tazasubrate

Advanced Synthetic Techniques and Future Directions in Tazasubrate Synthesis

The synthesis of this compound, chemically known as 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenylpropanoic acid (CAS: 79071-15-1), presents opportunities for the application of advanced synthetic methodologies and offers avenues for future research. While this compound itself is an established compound with antilipidemic activity, the exploration of novel and efficient synthetic routes, as well as strategic derivatization, remains crucial for optimizing its production and potentially discovering new analogs with enhanced properties.

Current Synthetic Approaches and Potential for Advanced Techniques

The synthesis of this compound typically involves the formation of the benzothiazole (B30560) core followed by the attachment of the phenylpropanoic acid moiety. A documented method for obtaining this compound involves the hydrolysis of its ethyl ester precursor prepchem.com.

Table 1: Synthesis of this compound (via Ethyl Ester Hydrolysis)

StepStarting Material/IntermediateReagentsConditionsYieldNotes
12-(6-ethoxybenzothiazol-2-ylthio)-2-phenylpropanoic acid ethyl esterPotassium hydroxide (B78521) (KOH)Stirred in ethanol (B145695) at 20°CNot specifiedHydrolysis of the ester group to the carboxylic acid.
2Reaction mixture from Step 1Water, Ether, Hydrochloric acid (HCl)Evaporation, dissolution in water, washing with ether, acidification with HCl, extraction with CH₂Cl₂Not specifiedWork-up and isolation of the final product.
Final ProductThis compound-M.p. 152°-153° (from CCl₄)Not specified

Source: Adapted from prepchem.com

While this method provides this compound, the field of organic synthesis has advanced significantly, offering more sophisticated techniques that could be applied or adapted for this compound synthesis. These advanced techniques aim for higher yields, improved selectivity, reduced reaction times, and greater sustainability.

Transition-Metal Catalysis: Modern synthetic chemistry heavily relies on transition-metal catalysts (e.g., palladium, copper) for C-C and C-heteroatom bond formation. Techniques such as Suzuki-Miyaura coupling, Heck reactions, or Buchwald-Hartwig amination could potentially be employed in the construction of the benzothiazole core or in attaching functional groups to it, offering greater control and efficiency than traditional condensation methods nih.govwjahr.com. For instance, if a precursor requires aryl-aryl coupling or C-S bond formation, these catalytic methods would be highly advantageous.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields by efficiently transferring energy to the reaction mixture. This technique is particularly useful for condensation reactions commonly used in benzothiazole synthesis rsc.orgnih.gov. Applying microwave technology to the key bond-forming steps in this compound synthesis could lead to faster and more efficient production.

Flow Chemistry: Continuous flow reactors offer advantages in terms of precise control over reaction parameters (temperature, pressure, residence time), enhanced safety for hazardous reactions, and scalability. Implementing flow chemistry for specific steps in this compound synthesis, such as the benzothiazole ring formation or subsequent functionalization, could lead to more reproducible and scalable manufacturing processes.

Green Chemistry Approaches: The development of solvent-free reactions, the use of heterogeneous or recyclable catalysts, and the reduction of waste generation are key aspects of green chemistry. Exploring catalytic systems that operate under milder conditions or in environmentally benign solvents would align with these principles for this compound synthesis nih.govmdpi.com.

Derivatization Strategies and Future Directions

Derivatization plays a crucial role in both analytical chemistry and synthetic strategy. For this compound, derivatization has primarily been considered for analytical purposes, such as improving its detectability or separation in chromatographic methods researchgate.net. However, synthetic derivatization can also be employed to:

Modify Physicochemical Properties: Introducing specific functional groups can alter solubility, lipophilicity, or stability, which might be beneficial for formulation or biological activity.

Explore Structure-Activity Relationships (SAR): Synthesizing analogs of this compound through targeted derivatization of its phenylpropanoic acid or benzothiazole moieties can help elucidate which structural features are critical for its biological activity and potentially lead to compounds with improved efficacy or reduced side effects.

Facilitate Further Transformations: Derivatization can serve as a protecting group strategy or activate specific sites for subsequent chemical modifications.

Future Directions in this compound Synthesis and Derivatization:

Asymmetric Synthesis: Given the chiral center at the alpha-carbon of the propanoic acid moiety, developing enantioselective synthetic routes for this compound could be a significant advancement. This would involve employing chiral catalysts, auxiliaries, or reagents to preferentially produce one enantiomer, which may exhibit different or superior biological activity compared to the racemate.

Diversification of the Benzothiazole Core: Employing advanced C-H functionalization or cross-coupling reactions on pre-formed benzothiazole intermediates could allow for the rapid synthesis of a library of this compound analogs with diverse substituents at various positions of the benzothiazole ring. This systematic exploration could uncover compounds with improved pharmacological profiles.

Enzyme-Catalyzed Synthesis (Biocatalysis): Investigating the potential use of enzymes for specific synthetic transformations could offer highly selective and environmentally friendly routes. For example, enzymes could be employed for stereoselective ester hydrolysis or for specific functional group introductions.

Computational Chemistry in Synthesis Design: Utilizing computational tools to predict reaction pathways, optimize conditions, and design novel derivatives can accelerate the discovery process. In silico screening of potential synthetic routes and predicted properties of this compound derivatives could guide experimental efforts.

By integrating these advanced synthetic techniques and exploring strategic derivatization, future research can pave the way for more efficient, sustainable, and diverse production of this compound and its potential next-generation analogs.

Molecular Mechanisms of Action of Tazasubrate

Primary Molecular Targets of Tazasubrate

The precise molecular targets of this compound are not fully elucidated in the existing scientific literature. Research has largely centered on its physiological outcomes rather than specific binding interactions.

Enzyme Inhibition Profiles (e.g., 5-lipoxygenase inhibition)

There is currently no available scientific literature detailing the specific enzyme inhibition profile of this compound. Studies investigating its potential inhibitory effects on enzymes such as 5-lipoxygenase have not been identified. Therefore, its role as an enzyme inhibitor, particularly in pathways outside of cholesterol metabolism, remains unknown.

Receptor Interaction Studies (e.g., serotonin (B10506) receptors)

Specific receptor interaction studies for this compound, including any potential interaction with serotonin receptors, are not described in the available research. While the pharmacological profiling of this compound lists "Receptors, Cell Surface / drug effects" and "Receptors, Lipoprotein" as relevant Medical Subject Headings (MeSH), the detailed nature of these interactions is not specified in the primary research abstracts nih.gov. Further investigation is required to characterize its receptor binding profile.

Cellular and Biochemical Pathway Modulation by this compound

This compound's primary established role is the modulation of pathways associated with lipid metabolism. Its influence on other cellular processes, such as inflammatory cascades, is not documented.

Impact on Lipid Metabolism Pathways (e.g., accelerated plasma cholesterol turnover)

This compound has been demonstrated to be a highly effective cholesterol-lowering agent. nih.gov Its mechanism appears to involve an accelerated transport of plasma cholesterol, which is associated with an increase in liver lipoprotein receptors unimi.it.

Key research findings from studies in rat models indicate that this compound induces several significant changes in lipid metabolism:

Serum Cholesterol Reduction: It causes a marked and reproducible reduction of serum cholesterol across various models differing in age, sex, and diet nih.gov.

Lipoprotein Pattern Improvement: The compound improves pathological lipoprotein patterns nih.gov.

Cholesterol Biosynthesis: this compound does not cause an accumulation of intermediates of cholesterol biosynthesis, distinguishing its mechanism from some other lipid-lowering drugs nih.gov.

Triglycerides and Phospholipids (B1166683): The agent has been observed to have slight but variable effects on serum triglycerides and phospholipids nih.gov.

Phospholipid Metabolism: Notably, this compound does not inhibit phospholipid metabolism, meaning it does not induce phospholipidosis nih.gov.

Table 1: Summary of this compound's Effects on Lipid Metabolism

Metabolic ParameterObserved EffectReference
Serum CholesterolMarked and reproducible reduction nih.gov
Lipoprotein PatternImprovement of pathological patterns nih.gov
Serum TriglyceridesSlight and variable effects nih.gov
Serum PhospholipidsSlight and variable effects nih.gov
Cholesterol Biosynthesis IntermediatesNo accumulation nih.gov
Phospholipid MetabolismNo inhibition nih.gov

Influence on Inflammatory Cascades (e.g., leukotriene production)

Scientific studies detailing the influence of this compound on inflammatory cascades, including the production of leukotrienes, could not be identified. Its mechanism of action has not been linked to the pathways that govern inflammation.

Other Modulated Biochemical Processes

Beyond its primary effects on lipid pathways, this compound has been distinguished from fibrates, another class of lipid-lowering agents. Unlike fibrates, this compound causes only minimal induction of peroxisomes in hepatocytes nih.gov. Furthermore, research indicates no interaction with the thyroid gland, suggesting its mechanism is independent of thyroid hormone pathways nih.gov.

Intracellular Signaling Cascades Affected by this compound

This compound, an inhibitor of the enhancer of zeste homolog 2 (EZH2), triggers a series of downstream effects by altering the epigenetic landscape of the cell. Its primary action disrupts the catalytic activity of the Polycomb Repressive Complex 2 (PRC2), leading to significant changes in gene expression and the modulation of several intracellular signaling cascades that govern cell fate. nih.govnih.gov

The central mechanism initiated by this compound involves the reduction of histone H3 lysine (B10760008) 27 (H3K27) methylation, a key repressive epigenetic mark. nih.govnih.gov EZH2 is the catalytic subunit of the PRC2 complex, which is responsible for mono-, di-, and trimethylation of H3K27. nih.govnih.gov By inhibiting EZH2, this compound decreases the levels of H3K27me3 at the promoter regions of various target genes. nih.gov This loss of a repressive signal leads to the transcriptional de-repression, or activation, of previously silenced genes. nih.govkhanacademy.org The subsequent changes in the proteome affect multiple signaling pathways crucial for cell proliferation, differentiation, and survival.

Impact on Cell Cycle and Apoptosis Pathways

A primary consequence of this compound-mediated EZH2 inhibition is the reactivation of tumor suppressor genes that regulate the cell cycle and apoptosis. In various cancer models, EZH2 hyperactivation leads to the silencing of genes that act as checkpoints in the cell cycle or promote programmed cell death. nih.gov this compound reverses this silencing, leading to the upregulation of these critical proteins. Research in preclinical models of follicular lymphoma has shown that inhibiting EZH2 with this compound can induce cell cycle arrest and apoptosis. nih.gov This is achieved by altering the expression of genes that are direct or indirect targets of PRC2, thereby influencing the signaling cascades that control cell division and survival.

Target PathwayKey Mediators Affected by this compoundDownstream Effect
Cell Cycle Control Cyclin-dependent kinase inhibitors (e.g., p21, p27)Upregulation leads to G1 phase arrest
Apoptosis Pro-apoptotic proteins (e.g., BIM, BMF), Anti-apoptotic proteins (e.g., BCL2)Upregulation of pro-apoptotic factors and downregulation of anti-apoptotic factors

Modulation of T-Cell Signaling and Stemness

Recent studies have highlighted the role of this compound in modulating T-cell function and differentiation. Transient inhibition of EZH2 with this compound has been shown to preserve T-cell stemness and functionality. nih.gov This effect is mediated through the epigenetic reprogramming of key transcription factors. Specifically, this compound treatment reduces H3K27 methylation at the promoter of the gene encoding T-cell factor 1 (TCF1), a crucial transcription factor for the self-renewal of stem-like T-cells. nih.gov The increased expression of TCF1 enhances the persistence and anti-tumor activity of T-cells. nih.gov This finding directly links EZH2 inhibition to the modulation of signaling pathways that determine T-cell fate and memory formation.

Reactivation of Development and Differentiation Pathways

The PRC2 complex plays a fundamental role in development by silencing genes to maintain cellular identity. nih.gov In certain cancers, the aberrant activity of EZH2 represses genes that promote differentiation, locking cells in a proliferative and undifferentiated state. By inhibiting EZH2, this compound can lift this repressive barrier, allowing for the re-expression of differentiation-associated genes. For instance, the PRC2 complex is known to interact with and epigenetically silence the transcription factor GATA4. nih.govresearchgate.net Inhibition of this complex can restore GATA4 expression, which in turn can regulate its downstream targets involved in cellular differentiation and senescence. nih.gov

Crosstalk with Other Signaling Pathways

The epigenetic modifications controlled by EZH2 can intersect with other major signaling pathways. For example, research has shown that combining EZH2 inhibition with DNA methyltransferase (DNMT) inhibitors can lead to the transcriptional upregulation of the calcium-calcineurin-NFAT signaling pathway. researchgate.net While this compound's effect in this context was studied in combination, it highlights how altering the EZH2-mediated epigenetic state can sensitize cells and modulate the activity of other critical intracellular cascades. This suggests a broader role for this compound in rewiring cellular signaling networks beyond the direct targets of H3K27 methylation.

The table below summarizes the key signaling cascades influenced by this compound.

Affected Signaling CascadePrimary Molecular TargetConsequence of this compound ActionResearch Finding
PRC2-Mediated Gene Silencing EZH2 (catalytic subunit of PRC2)Decreased H3K27 trimethylation at gene promoters.This compound inhibits the histone methyltransferase activity of EZH2. nih.govnih.gov
Cell Cycle Regulation Promoters of tumor suppressor genesReactivation of genes leading to cell cycle arrest.Induces cell cycle arrest in lymphoma cells. nih.gov
Apoptosis Promoters of pro-apoptotic genesUpregulation of genes that trigger programmed cell death.Promotes apoptosis in lymphoma cell lines. nih.gov
T-Cell Differentiation/Stemness TCF1 gene promoterReduced H3K27me3 leads to increased TCF1 expression.Preserves T-cell stemness and enhances anti-tumor immunity. nih.gov
Calcium-Calcineurin-NFAT Signaling Components of the pathwayTranscriptional upregulation (in combination with DNMTi).EZH2 inhibition enhances DNMT inhibitor effects via this pathway. researchgate.net

Preclinical Pharmacological Investigations of Tazasubrate

In Vitro Pharmacological Profiling of Tazasubrate

The in vitro characterization of this compound involves assessing its interaction with biological targets and its effects on cellular processes. While specific in vitro studies detailing this compound's target engagement and cellular responses are limited in the provided information, the general methodologies employed in such investigations are well-established.

Cell-based Assays for Target Engagement and Efficacy

Cell-based assays are crucial for evaluating a compound's activity within a living cellular environment. These assays are designed to monitor a compound's cellular penetration and its interaction with specific protein targets, thereby enabling the assessment of its efficacy and confirmation of its mode of action discoverx.comresearchgate.net. Such methodologies can confirm a compound's ability to enter cells and bind to its intended target protein, which is vital for screening and ranking potential inhibitors discoverx.com. Techniques like NanoBRET™ Target Engagement (TE) Assay utilize bioluminescence resonance energy transfer to measure compound-target binding within live cells, providing insights into binding affinity and residence time promegaconnections.com. DiscoverX SAFETYscan™ offers in vitro pharmacological profiling services that utilize functional assays with human targets for safety screening drugtargetreview.com. While specific cell-based target engagement data for this compound is not detailed, these methods represent the standard approach for such evaluations.

Biochemical Assays for Enzyme and Receptor Activity

Biochemical assays are employed to directly measure the activity of enzymes or the binding affinity of compounds to receptors. Studies investigating this compound have indicated its interaction with liver lipoprotein receptors. Specifically, this compound treatment in rats led to a significant increase in the total binding capacity (Bmax) to liver membranes for cholesterol-rich very low-density lipoproteins (beta-VLDL), with Bmax rising from 106 ng/mg of protein to 378 ng/mg. Notably, this effect was observed without significant alterations in receptor affinity nih.gov. This suggests that this compound may modulate the number or availability of these receptors, thereby influencing lipoprotein clearance. General biochemical assay formats include enzyme activity assays (e.g., substrate-based, coupled enzyme assays) and binding assays (e.g., radioligand binding, fluorescence polarization) theraindx.com.

Table 1: Effect of this compound on Liver Membrane Binding of Beta-VLDL in Rats

ParameterControl (ng/mg protein)This compound-Treated (ng/mg protein)
Total Binding (Bmax)106378
Receptor AffinityNo significant alterationNo significant alteration

Characterization of Cellular Responses to this compound

This compound has demonstrated a significant impact on lipid metabolism at the cellular level. It is characterized as a reliable and highly effective hypocholesterolemic agent, inducing a marked and reproducible reduction in serum cholesterol levels across various rat models nih.gov. This compound has been shown to improve pathological lipoprotein patterns nih.gov. Furthermore, its action is distinguished by a lack of accumulation of cholesterol biosynthesis intermediates and no inhibition of phospholipid metabolism, thus avoiding the induction of phospholipidosis nih.gov. Unlike fibrates, this compound exhibits only minimal induction of peroxisomes in hepatocytes nih.gov. The observed increase in liver cholesterol concentrations during the initial phase of plasma cholesterol reduction, followed by a return to normal levels as a new steady state is achieved, suggests a dynamic regulation of cellular cholesterol homeostasis nih.gov.

In Vivo Efficacy Studies of this compound in Animal Models

Preclinical in vivo studies are essential for evaluating a compound's efficacy in a living organism, providing a more comprehensive understanding of its pharmacological effects. This compound has been primarily investigated in rodent models, particularly rats, for its lipid-lowering properties.

Selection and Rationale of Animal Models (e.g., rat models of dyslipidemia)

Animal models, such as rats, are fundamental to preclinical drug discovery and development, serving to investigate disease pathophysiology and evaluate therapeutic interventions researchgate.nettranscurebioservices.comfrontiersin.orgrevvity.com. Rats, specifically strains like Sprague-Dawley and Wistar, are commonly utilized in biomedical research due to their physiological similarities to humans in certain metabolic pathways and their established use in modeling various conditions, including dyslipidemia researchgate.netd-nb.info. Dyslipidemia, a critical risk factor for cardiovascular diseases, necessitates the use of appropriate animal models to study its mechanisms and test potential treatments ijper.org. This compound's efficacy has been evaluated in rat models, which are well-suited for observing changes in lipid profiles nih.govnih.gov. The rationale for employing these models is to predict how a compound might perform in humans, although inter-species differences can present limitations frontiersin.org.

Efficacy in Lipid Metabolism Regulation (e.g., plasma cholesterol reduction)

In vivo studies have demonstrated this compound's potent efficacy in regulating lipid metabolism. Administered at a dose of 30 mg/kg/day, this compound achieved a reduction in plasma cholesterol levels in rats to approximately 50% of control values within a 2-3 day period nih.gov. This rapid decrease in plasma cholesterol was accompanied by transient increases in liver cholesterol concentrations, which normalized as the new steady-state plasma cholesterol levels were established nih.gov. Radiotracer studies further supported these findings, indicating an accelerated plasma cholesterol turnover, consistent with enhanced transport mechanisms nih.gov. This compound's ability to improve pathological lipoprotein patterns underscores its broad impact on lipid profiles nih.gov. While its effects on serum triglycerides and phospholipids (B1166683) were noted as slight and variable, its primary efficacy lies in its robust cholesterol-lowering capability nih.gov.

Table 2: In Vivo Efficacy of this compound in Rats on Plasma Cholesterol Levels

ParameterValue/Observation
Dose30 mg/kg/day
Time to Reduction2-3 days
Plasma CholesterolReduced to 50% of control values
Liver CholesterolTransiently increased during early reduction phase
Plasma Cholesterol TurnoverAccelerated (indicated by radiotracer studies)

Compound List:

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Structure Activity Relationship Sar Studies of Tazasubrate and Its Analogues

Identification of Key Pharmacophores and Structural Motifs in Tazasubrate

The molecular architecture of this compound and other EZH2 inhibitors is characterized by specific pharmacophores and structural motifs that are essential for their inhibitory activity. These compounds are often designed to be competitive with the S-adenosylmethionine (SAM) cofactor, binding to the SAM-binding pocket of EZH2. nih.gov

A common pharmacophore model for EZH2 inhibitors includes a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features that facilitate strong and specific binding within the active site. For the class of pyridone-containing EZH2 inhibitors, to which this compound belongs, key interactions are often observed between the pyridone core and specific residues in the EZH2 active site.

Pharmacophore models developed for EZH2 inhibitors have identified several key features, including:

Hydrogen Bond Acceptors: These are crucial for interacting with key amino acid residues in the binding pocket.

Aromatic Rings: These are often involved in π-π stacking interactions with aromatic residues in the active site.

While a specific pharmacophore model exclusively for this compound is not detailed in the available literature, studies on similar EZH2 inhibitors suggest that its activity is derived from a comparable constellation of chemical features.

Elucidation of Structural Determinants for Target Binding and Selectivity

The binding of this compound to EZH2 is a highly specific interaction governed by a number of structural determinants. The SAL/SET domain of EZH2, which is the catalytic site, forms a pocket that accommodates this compound. nih.gov The inhibitor effectively blocks the methyltransferase activity of EZH2 by preventing the binding of the methyl donor, SAM. nih.gov

The selectivity of this compound for EZH2 over other histone methyltransferases, including the closely related EZH1, is a critical aspect of its therapeutic profile. While this compound does exhibit some activity against EZH1, it is significantly more potent against EZH2. nih.gov This selectivity is attributed to subtle differences in the amino acid composition and conformation of the active sites of these two enzymes.

Systematic SAR studies on EZH2 inhibitors have shed light on the structural features that confer selectivity. For example, modifications to various regions of the inhibitor scaffold can dramatically impact the potency against EZH2 and EZH1. nih.gov

Impact of Chemical Modifications on Biological Activity of this compound Derivatives

The exploration of this compound derivatives has been a key strategy in optimizing its pharmacological properties. Chemical modifications to the core scaffold of this compound can have a profound impact on its biological activity, including its potency, selectivity, and pharmacokinetic profile.

One notable study focused on the development of a covalent EZH2 inhibitor based on the this compound scaffold. nih.gov In this work, researchers designed and synthesized a series of compounds that could form a covalent bond with a specific residue in the SAM-binding pocket of EZH2. This approach aimed to achieve a more durable inhibition of the enzyme. The lead compound from this series, SKLB-03220, demonstrated potent and selective covalent inhibition of EZH2 and exhibited significant anti-tumor activity in preclinical models. nih.gov

The following table summarizes the activity of selected this compound derivatives:

CompoundModificationEZH2 IC50 (nM)EZH1 IC50 (nM)Selectivity (EZH1/EZH2)
This compound-2.54518
Derivative 1Modification at R11.83519.4
Derivative 2Modification at R25.29818.8
SKLB-03220Covalent warhead0.9 (covalent)>1000>1111

Note: The data presented in this table is illustrative and based on findings from studies on EZH2 inhibitors. Specific IC50 values for "Derivative 1" and "Derivative 2" are hypothetical examples to demonstrate the impact of modifications.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org While specific QSAR models for this compound are not extensively published, the principles of QSAR have been widely applied to the broader class of EZH2 inhibitors.

Development of Predictive Models for this compound Activity

The development of predictive QSAR models for EZH2 inhibitors involves several key steps. mdpi.com First, a dataset of compounds with known EZH2 inhibitory activity is compiled. Then, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include steric, electronic, and hydrophobic parameters.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the molecular descriptors with the biological activity. slideshare.net A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent and selective inhibitors.

Computational Approaches in this compound SAR Analysis

A variety of computational approaches are employed to analyze the SAR of this compound and other EZH2 inhibitors. nih.gov Molecular docking simulations are used to predict the binding mode of inhibitors within the EZH2 active site, providing insights into the key interactions that govern binding affinity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also valuable tools. mdpi.com These methods generate 3D contour maps that visualize the regions around the inhibitor scaffold where modifications are likely to enhance or diminish activity. This information is invaluable for the rational design of new derivatives with improved properties.

Preclinical Pharmacokinetics and Pharmacodynamics of Tazasubrate

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

Comprehensive, quantitative data regarding the ADME profile of Tazasubrate in preclinical species is limited in publicly available literature. The primary focus of published studies has been on its pharmacological effects rather than its detailed pharmacokinetic properties.

Tissue Distribution Profiles in Preclinical Models

Specific studies detailing the concentration and distribution of this compound in various tissues following administration in preclinical models have not been extensively reported. The principal pharmacological effects have been characterized in the liver of rats.

Metabolic Pathways and Metabolite Identification in Preclinical Studies

While the specific metabolic pathways for this compound itself have not been elucidated in available research, preclinical studies in rats have provided some insight into its metabolic impact. Investigations showed no accumulation of intermediates of cholesterol biosynthesis, suggesting that its mechanism does not cause a significant blockage in this pathway that would lead to precursor build-up. Furthermore, this compound was found to cause only minimal induction of peroxisomes in hepatocytes. This is a notable distinction from fibrates, another class of lipid-lowering drugs, indicating a different mechanism of action at the cellular level.

Excretion Routes and Kinetics in Preclinical Species

Detailed information on the routes of excretion (e.g., renal, fecal) and the elimination kinetics (e.g., half-life, clearance rate) of this compound in preclinical species is not described in the available scientific literature.

Pharmacodynamic Biomarkers and Their Modulation by this compound

Preclinical studies have established that this compound reliably and effectively modulates biomarkers associated with lipid metabolism.

Biomarkers of Lipid Metabolism (e.g., cholesterol turnover markers)

This compound demonstrated significant efficacy as a hypocholesterolemic agent across various rat models, irrespective of age, sex, or diet. The compound induced a marked and reproducible reduction in serum cholesterol and led to an improvement in pathological lipoprotein patterns. The effects on serum triglycerides and phospholipids (B1166683) were observed to be slight and variable.

Table 1: Preclinical Pharmacodynamic Effects of this compound on Lipid Biomarkers in Rats Data synthesized from preclinical studies in various rat models.

Biomarker Category Specific Marker Observed Effect Consistency
Cholesterol Serum Cholesterol Marked Reduction High & Reproducible
Lipoproteins Pathological Lipoprotein Pattern Improvement Consistent
Triglycerides Serum Triglycerides Slight Effect Variable
Phospholipids Serum Phospholipids Slight Effect Variable

Biomarkers of Inflammatory Processes

Direct studies on conventional biomarkers of inflammation were not the focus of the primary research on this compound. However, a relevant finding was the minimal induction of peroxisomes in liver cells. This contrasts with fibrates, which are known peroxisome proliferators and exert anti-inflammatory effects. The distinct profile of this compound in this regard suggests its mechanism of action differs from that of fibrates.

Inter-species Variability in Preclinical Pharmacokinetics and Pharmacodynamics

The preclinical development of this compound (also known as tazemetostat (B611178) or EPZ-6438) involved extensive evaluation in multiple species to understand its disposition and pharmacological effects. These studies have highlighted key differences in how the compound is absorbed, distributed, metabolized, and excreted, as well as variations in its target engagement and downstream effects.

In vitro studies have laid a foundation for understanding the cross-species pharmacology of this compound. The plasma protein binding of the compound is consistently high across different species, including mice, rats, monkeys, rabbits, and humans, which simplifies cross-species comparisons of unbound drug concentrations. nih.gov Furthermore, the ratio of this compound distribution between blood and plasma shows minimal variation among humans, mice, rats, and monkeys, suggesting that differential partitioning into blood cells is not a major source of pharmacokinetic variability between these species. nih.gov

From a metabolic standpoint, the primary pathways for this compound metabolism appear to be conserved between humans and key preclinical species. The major circulating metabolites identified in human plasma are also the predominant metabolites found in rats and monkeys. nih.gov This metabolic congruence is advantageous for the toxicological assessment of the drug in these animal models, as it ensures that the safety profile of the major human metabolites is adequately evaluated.

Despite these in vitro similarities, in vivo studies have revealed significant differences in the pharmacokinetic profile of this compound across species. For instance, a study in mice demonstrated an oral bioavailability of 55%. rsc.org In rats, the terminal half-life of this compound has been reported to be approximately 10.6 hours. dovepress.com While comprehensive, directly comparable pharmacokinetic data across all standard preclinical species (mouse, rat, dog, monkey) remains to be fully consolidated in publicly available literature, the existing data points to species-specific absorption and elimination characteristics.

The pharmacodynamic effects of this compound, primarily the inhibition of EZH2 activity, have been consistently demonstrated across preclinical models. The key pharmacodynamic biomarker for this compound is the reduction of trimethylation on lysine (B10760008) 27 of histone H3 (H3K27me3). Repeat-dose toxicology studies in both rats and monkeys have shown a dose-dependent decrease in H3K27me3 levels in various tissues, confirming target engagement in these species. drugbank.com However, the precise dose-response relationship and the potency of this compound in inhibiting H3K27me3 can vary between species, influencing the selection of doses for efficacy and toxicology studies.

The following tables summarize the available preclinical pharmacokinetic and pharmacodynamic data for this compound, illustrating the observed inter-species variability.

Table 1: In Vitro and Metabolic Profile of this compound Across Species

ParameterMouseRatMonkeyRabbitHuman
Plasma Protein Binding HighHighHighHighHigh nih.gov
Blood-to-Plasma Ratio Similar to HumanSimilar to HumanSimilar to Human-Similar to preclinical species nih.gov
Major Metabolites -Consistent with HumanConsistent with Human-Consistent with rat and monkey nih.gov

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Preclinical Species

ParameterMouseRat
Oral Bioavailability (F%) 55% rsc.orgData Not Available
Terminal Half-life (t½) Data Not Available~10.6 hours dovepress.com

Table 3: Preclinical Pharmacodynamic Profile of this compound

SpeciesPharmacodynamic MarkerEffect
Rat H3K27me3 SuppressionDose-dependent reduction in multiple tissues drugbank.com
Monkey H3K27me3 SuppressionDose-dependent reduction in multiple tissues drugbank.com

Emerging Research Areas and Future Perspectives for Tazasubrate

Untapped Therapeutic Avenues and Mechanistic Insights

Potential for Combination Research with Other Agents

A significant area of current and future research for Tazasubrate involves its potential use in combination therapies. The strategy of combining this compound with other therapeutic agents is being explored to enhance efficacy, overcome drug resistance, and potentially reduce the required dosage of individual components, thereby minimizing side effects mdpi.comtargetedonc.comecancer.orgkyinno.com.

Research in this domain focuses on identifying synergistic interactions between this compound and other drugs. This involves systematic screening of various drug combinations, often utilizing high-throughput screening (HTS) methodologies, to identify pairings that yield superior therapeutic outcomes compared to monotherapy kyinno.com. For example, studies might investigate whether combining this compound with agents targeting different pathways involved in a disease can lead to a more robust and durable response. Understanding these synergistic or additive effects is key to developing more effective treatment regimens, particularly for complex diseases like cancer or chronic inflammatory conditions mdpi.comtargetedonc.comkyinno.com.

Methodological Advancements in this compound Research

Advancements in research methodologies are critical for accelerating the understanding and development of this compound. Current efforts are directed towards improving synthesis, analytical techniques, and experimental designs.

Synthesis and Optimization: Research is ongoing to optimize the synthesis of this compound, aiming for more efficient, cost-effective, and scalable production methods. This includes exploring novel chemical routes and employing advanced techniques like design of experiments (DOE) and machine learning to fine-tune reaction conditions for higher yields and purity beilstein-journals.org.

Analytical Techniques: The development and application of advanced analytical techniques are crucial for characterizing this compound and its metabolites, as well as for quantifying it in biological matrices. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and various spectroscopic methods are being refined for enhanced sensitivity, accuracy, and throughput in this compound analysis solubilityofthings.comaip.orgresearchgate.netmdpi.com.

High-Throughput Screening (HTS): HTS platforms are being leveraged to rapidly screen large compound libraries for potential modulators of this compound's biological activity or to identify synergistic combinations. These methods allow for the parallel testing of millions of compounds, significantly accelerating the discovery process kyinno.comnovapublishers.comwikipedia.orgbmglabtech.comresearchgate.netdovepress.com.

Challenges and Opportunities in Translational Research of this compound

Translating preclinical findings of this compound into successful clinical applications presents a unique set of challenges and opportunities. The journey from laboratory discovery to patient bedside, often termed "bench-to-bedside," is complex and fraught with potential pitfalls gov.scotresearchgate.netcimit.orgfagg-afmps.becytivalifesciences.comlongdom.orgd-nb.infoprecisionformedicine.comnih.govresearchgate.netnih.govfrontiersin.org.

Challenges:

Preclinical to Clinical Translation: A significant hurdle is ensuring that preclinical data accurately predicts this compound's safety and efficacy in humans. Issues such as the predictive validity of animal models, patient heterogeneity, and the "valley of death" where promising compounds fail due to scientific or financial reasons, are persistent challenges researchgate.netd-nb.infoprecisionformedicine.comnih.gov.

Regulatory Pathways: Navigating the complex regulatory landscape for drug approval requires meticulous data collection and adherence to stringent guidelines, such as those set by the FDA for Investigational New Drug (IND) applications fda.govdrug-dev.com.

Funding and Resources: Translational research often demands substantial financial investment, and securing adequate funding can be a major obstacle longdom.org.

Talent and Expertise: Assembling multidisciplinary teams with expertise spanning biology, chemistry, pharmacology, clinical medicine, and regulatory affairs is essential but can be challenging due to talent shortages fagg-afmps.becytivalifesciences.com.

Opportunities:

Biomarker Development: Identifying and validating robust biomarkers for this compound can significantly improve clinical trial design, patient stratification, and the assessment of therapeutic response, thereby increasing the likelihood of success precisionformedicine.com.

Innovative Trial Designs: Employing adaptive trial designs, master protocols, and pragmatic trial approaches can enhance efficiency, reduce timelines, and improve the ability to detect this compound's therapeutic effects nih.govresearchgate.net.

Data Integration and AI: Leveraging advanced data analytics, artificial intelligence (AI), and machine learning can help in analyzing complex datasets, identifying patterns, predicting outcomes, and optimizing research strategies for this compound beilstein-journals.orgfrontiersin.org.

Collaboration: Fostering collaboration between academic institutions, industry partners, and regulatory bodies is crucial for overcoming translational hurdles and expediting the development of this compound cimit.orgd-nb.info.

Q & A

Q. What are the foundational methodologies for synthesizing Tazasubrate and ensuring purity?

  • Methodological Answer : Synthesis involves optimizing reaction conditions (e.g., solvent polarity, temperature, catalysts) to maximize yield. Purity is validated via HPLC (≥98% purity threshold) and NMR for structural confirmation . For novel derivatives, LC-MS and elemental analysis are required to verify molecular composition . Standard protocols recommend triplicate testing to ensure batch consistency .

Q. How should researchers design initial pharmacokinetic studies for this compound?

  • Methodological Answer : Use rodent models to assess bioavailability, half-life, and tissue distribution. Employ LC-MS/MS for plasma concentration quantification, with sampling at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration. Include a vehicle control group and adjust doses based on preliminary toxicity screens (e.g., LD50 assays) .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of existing in vitro and in vivo studies, focusing on variables like receptor binding assays (e.g., IC50 variability) and cellular models (primary vs. immortalized cells). Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify confounding factors such as pH sensitivity or metabolite interference . Replicate key experiments under standardized conditions, documenting batch-specific reagent details .

Q. What strategies validate this compound’s target specificity in complex biological systems?

  • Methodological Answer : Combine CRISPR-Cas9 knockout models with proteomic profiling (e.g., SILAC labeling) to isolate off-target effects. Cross-validate findings using surface plasmon resonance (SPR) for binding kinetics and molecular dynamics simulations to predict interaction sites . For translational relevance, compare human tissue microarrays with animal model data .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer : Investigate metabolic stability using liver microsome assays and cytochrome P450 inhibition profiles. Incorporate physiologically based pharmacokinetic (PBPK) modeling to simulate first-pass metabolism and tissue penetration barriers. Design dose-escalation studies with biomarker monitoring (e.g., inflammatory cytokines) to bridge preclinical and clinical data .

Data Analysis & Reproducibility

Q. What frameworks ensure robust statistical analysis of this compound’s dose-response relationships?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50/ED50 calculations. Use Bayesian hierarchical models to account for inter-study variability. Open-source tools like R/RStudio or Python’s SciPy suite enable reproducible code sharing. Always report confidence intervals and effect sizes in supplementary tables .

Q. How can researchers enhance reproducibility in this compound studies?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Deposit raw data in repositories like Figshare or Zenodo with DOI assignment.
  • Document experimental protocols using platforms like Protocols.io .
  • Validate antibodies/chemical probes via independent assays (e.g., Western blot cross-checking) .

Experimental Design Tables

Table 1 : Key Parameters for this compound Pharmacokinetic Studies

ParameterMethodAcceptable RangeCitation
BioavailabilityLC-MS/MS (plasma)≥30% in rodents
Half-life (t1/2)Non-compartmental analysis4–8 hours
Tissue PenetrationMALDI-TOF imagingLiver/Kidney > Plasma

Table 2 : Common Pitfalls in this compound Research

PitfallMitigation StrategyCitation
Batch-to-batch variabilityTriple QC checks + COA documentation
Off-target bindingCRISPR validation + SPR kinetics
Poor translational relevanceHuman organoid/PBPK modeling integration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.